4-[(2-Chlorophenyl)methanesulfonyl]aniline
Description
4-[(2-Chlorophenyl)methanesulfonyl]aniline is an organosulfur compound featuring a methanesulfonyl group (-SO₂-CH₃) bridging a 2-chlorophenyl ring and an aniline moiety. The sulfonyl group imparts strong electron-withdrawing characteristics, while the ortho-chlorine substituent introduces steric hindrance and electronic effects.
Properties
IUPAC Name |
4-[(2-chlorophenyl)methylsulfonyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c14-13-4-2-1-3-10(13)9-18(16,17)12-7-5-11(15)6-8-12/h1-8H,9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIGDHWEEVGDAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)C2=CC=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chlorophenyl)methanesulfonyl]aniline typically involves the reaction of 2-chlorobenzyl chloride with methanesulfonyl chloride to form 2-chlorobenzyl methanesulfonate. This intermediate is then reacted with aniline to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chlorophenyl)methanesulfonyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated derivatives of the aniline moiety.
Scientific Research Applications
4-[(2-Chlorophenyl)methanesulfonyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Chlorophenyl)methanesulfonyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The 2-chlorophenyl group enhances the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position Variations
4-((4-Chlorophenyl)sulfonyl)aniline (CAS 7146-68-1)
- Structure : The chlorine substituent is para to the sulfonyl group.
- The para position allows for better resonance stabilization of the sulfonyl group .
4-((2-Chlorophenyl)sulfonyl)aniline (CAS 148301-96-6)
Sulfonyl Group Modifications
4-(Methylsulfonyl)aniline Hydrochloride (CAS 177662-76-9)
- Structure : Simplest analog with a methylsulfonyl group directly attached to aniline.
- Impact : Lower molecular weight (171.21 g/mol) and higher water solubility due to the absence of aromatic substituents. This compound serves as a baseline for studying sulfonyl group contributions to bioactivity .
4-(2-Chloroethylsulfonyl)aniline (CAS 20171-19-1)
- Structure : Features a chloroethyl chain (-CH₂CH₂Cl) attached to the sulfonyl group.
Heterocyclic Derivatives
4-(4-(2-Chlorophenyl)oxazol-2-yl)aniline (CAS 1211594-43-2)
Physicochemical Properties
Biological Activity
4-[(2-Chlorophenyl)methanesulfonyl]aniline, also known by its CAS number 1082911-17-8, is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorophenyl group attached to a methanesulfonyl moiety and an aniline structure. Its molecular formula is C14H15ClN2O2S, which contributes to its unique biochemical properties. The sulfonamide functional group is known for its ability to interact with various biological targets, making it a candidate for drug design.
The biological activity of this compound primarily arises from its interaction with enzymes and proteins involved in inflammatory pathways. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in the inflammatory response by converting arachidonic acid into prostaglandins.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as a competitive inhibitor of COX-2, reducing the production of inflammatory mediators.
- Cell Signaling Modulation : It influences various signaling pathways that regulate gene expression related to inflammation and cell proliferation.
- Metabolic Pathways : The compound is metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that may exhibit distinct biological activities.
Anti-inflammatory Properties
Research indicates that this compound possesses significant anti-inflammatory effects. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in activated macrophages. This activity suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, it exhibited cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values indicating effective concentration levels for therapeutic use .
Research Findings and Case Studies
A summary of relevant studies is presented below:
Case Study: In Vitro Anticancer Evaluation
A study conducted on various derivatives of sulfonamide compounds highlighted the efficacy of this compound in inhibiting tumor growth in vitro. The compound was subjected to MTT assays across different concentrations, revealing a dose-dependent response that supports its potential as an anticancer agent .
Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Further Pharmacological Studies : More comprehensive pharmacokinetic studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profiles.
- Clinical Trials : Initiating clinical trials could validate its efficacy and safety in human subjects.
- Derivatives Development : Exploring structural modifications may enhance its biological activity and selectivity towards specific targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
